Dual Functional-Handle Architecture: Simultaneous C3-Br and C7-Acetyl Substitution Versus Single-Handle Comparators
The target compound is the only commercially available cyclopenta[b]pyridine building block that simultaneously presents a C3 bromine atom (for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling) and a C7 acetyl ketone (for Claisen condensations, imine/enamine formation, or α-functionalization). The closest single-handle comparator—3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 158331-18-1)—lacks the C7 acetyl group entirely, offering only one vector for synthetic elaboration. Conversely, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 90685-59-9) possesses a C7 ester but no halogen, requiring a separate halogenation step before cross-coupling can proceed . This dual-handle architecture eliminates at minimum one synthetic step (halogenation or acylation) from any sequence requiring both functional handles, directly reducing step-count, protecting-group manipulations, and cumulative yield losses.
| Evidence Dimension | Number of orthogonal synthetic handles per molecule |
|---|---|
| Target Compound Data | 2 orthogonal handles: C3-Br (cross-coupling) + C7-COCH₃ (condensation/nucleophilic addition); MW 240.10; H_Acceptors = 2 |
| Comparator Or Baseline | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 158331-18-1): 1 handle (C3-Br only); MW 198.06; H_Acceptors = 1. 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 90685-59-9): 1 handle (C7-OAc only, ester not ketone); MW 177.20 |
| Quantified Difference | Target provides 1 additional orthogonal reactive handle vs. either single-handle comparator; MW penalty of +42.04 Da vs. des-acetyl analog and +62.90 Da vs. non-brominated acetate |
| Conditions | Comparative analysis of molecular structure and functional group inventory based on vendor technical datasheets and CAS registry records |
Why This Matters
Procurement of the dual-handle target eliminates a halogenation or acylation step from synthetic sequences, directly reducing labor, reagent costs, and cumulative yield erosion in multi-step medicinal chemistry campaigns.
